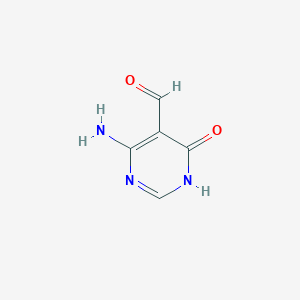

4-Amino-6-oxo-1H-pyrimidine-5-carbaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

1004956-63-1 |

|---|---|

Molecular Formula |

C5H5N3O2 |

Molecular Weight |

139.11 g/mol |

IUPAC Name |

4-amino-6-oxo-1H-pyrimidine-5-carbaldehyde |

InChI |

InChI=1S/C5H5N3O2/c6-4-3(1-9)5(10)8-2-7-4/h1-2H,(H3,6,7,8,10) |

InChI Key |

APVOMTSNIZBVKW-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=C(C(=O)N1)C=O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Amino 6 Oxo 1h Pyrimidine 5 Carbaldehyde and Its Derivatives

Traditional Synthetic Pathways and their Limitations

Traditional methods for the synthesis of functionalized pyrimidines often rely on multi-step procedures that can involve harsh reagents, high temperatures, and long reaction times. The introduction of a carbaldehyde group at the C5 position of a pyrimidine (B1678525) ring, for instance, has often been accomplished using the Vilsmeier-Haack reaction. This reaction typically employs a mixture of phosphorus oxychloride (POCl3) and a substituted amide like N,N-dimethylformamide (DMF) to formylate an activated aromatic or heterocyclic ring.

For a substrate like 4-amino-6-hydroxypyrimidine, this process would introduce the formyl group at the electron-rich C5 position. However, the Vilsmeier-Haack reaction and similar classical methods have several limitations:

Use of Hazardous Reagents: Phosphorus oxychloride is a corrosive and toxic reagent, posing significant handling and disposal challenges.

Harsh Reaction Conditions: The reactions often require elevated temperatures and strictly anhydrous conditions.

Stoichiometric Amounts of Reagents: These methods frequently require stoichiometric or excess amounts of the formylating agent, leading to significant chemical waste.

Work-up and Purification: The work-up procedure can be cumbersome, often involving quenching with ice and neutralization, followed by extensive purification steps to remove byproducts.

These drawbacks have driven the scientific community to seek more efficient, safer, and environmentally benign alternatives for the synthesis of pyrimidine carbaldehydes. powertechjournal.comnih.gov

Green Chemistry Approaches to Pyrimidine Carbaldehyde Synthesis

In recent decades, there has been a significant shift towards the adoption of green chemistry principles in the synthesis of heterocyclic compounds like pyrimidines. powertechjournal.compowertechjournal.comrasayanjournal.co.in These modern approaches aim to reduce waste, minimize energy consumption, and avoid the use of toxic substances. Key strategies include the use of advanced catalytic systems and energy-efficient technologies. nih.govrasayanjournal.co.in

Catalyst-Mediated Synthesis

Catalysis is a cornerstone of green chemistry, offering pathways to increase reaction efficiency and reduce waste by using sub-stoichiometric amounts of a substance to accelerate a reaction. Both heterogeneous and metal-free catalysts have been successfully employed in the synthesis of pyrimidine derivatives.

Heterogeneous catalysts are in a different phase from the reactants, which greatly simplifies their removal from the reaction mixture, allowing for easy recovery and reuse. nih.gov This is a significant advantage over homogeneous catalysts, which can be difficult to separate from the product. tandfonline.com Magnetic nanoparticles have emerged as particularly effective supports for catalysts, as they can be easily separated using an external magnet. tandfonline.comresearchgate.netbohrium.comdeepdyve.com

Several types of recyclable catalysts have been developed for the synthesis of pyrimidine-based structures:

Magnetic Nanoparticle Catalysts: Systems like silica-coated magnetic nanoparticles functionalized with copper (SCMNPs@Urea (B33335)/Py-CuCl2) have been used for the one-pot synthesis of pyrano[2,3-d]pyrimidine derivatives. researchgate.netbohrium.comdeepdyve.com These catalysts can be recovered and reused for multiple cycles without a significant loss of activity. researchgate.netbohrium.comdeepdyve.com Other examples include Fe3O4 nanoparticles, which have been used as efficient and recyclable catalysts in the synthesis of pyrano[2,3-d]pyrimidine derivatives. nih.gov

Mesoporous Catalysts: Materials like MCM-41, a mesoporous silica (B1680970), have been used as supports for titanium, creating heterogeneous catalysts for oxidation reactions on pyrimidine thioethers, demonstrating their utility in functionalizing the pyrimidine core. nih.gov

Acid/Base Catalysts: Solid acid catalysts such as sulfonic acid-functionalized nanoporous silica (SBA-Pr-SO3H) have been employed to facilitate the synthesis of pyrano[2,3-d]-pyrimidine diones. bohrium.com

| Catalyst System | Reaction Type | Key Advantages | Recyclability |

|---|---|---|---|

| SCMNPs@Urea/Py-CuCl2 | One-pot synthesis of pyrano[2,3-d]pyrimidines | High efficiency, mild conditions, easy separation | Up to 6 runs with minimal activity loss researchgate.netbohrium.com |

| Fe3O4 or ZnO Nanoparticles | Three-component synthesis of pyrano[2,3-d]pyrimidines | Environmentally friendly, catalyst is easily recovered | Reusable for at least 6 cycles nih.gov |

| Ti-MCM-41 | Oxidation of pyrimidine thioethers | Higher reactivity and selectivity than conventional methods | Demonstrated reusability with investigation into metal leaching nih.gov |

| SBA-Pr-SO3H | Synthesis of pyrano[2,3-d]pyrimidine diones | Nanocatalyst facilitating multi-component reactions | Implied through heterogeneous nature bohrium.com |

The development of metal-free catalytic systems is a major goal in green synthesis, as it eliminates the risk of toxic metal contamination in the final products and reduces environmental impact. rsc.org These reactions can be promoted by organocatalysts, non-metallic inorganic reagents, or simply by using green solvents and energy sources. mdpi.comnih.govrsc.org

Examples of metal-free approaches applicable to pyrimidine synthesis include:

Base-Catalyzed Reactions: Choline hydroxide (B78521), a green and recyclable base, has been used as both a catalyst and a reaction medium for the synthesis of substituted pyrimidines. mdpi.com

Acid-Catalyzed Reactions: Trifluoroacetic acid (TFA) has been employed as a catalyst in water for the formation of the pyrimidine ring from acetylacetone (B45752) and urea. mdpi.com

Transition-Metal-Free C-H Functionalization: Strategies have been developed for the synthesis of trifluoromethylated pyrimidines from chromones without the need for a transition metal catalyst, relying instead on an oxidant like K2S2O8. mdpi.com While this example is for trifluoromethylation, the principle of avoiding metal catalysts for C-H functionalization is broadly applicable.

Catalyst-Free Synthesis: In some cases, reactions can proceed without any catalyst at all, often driven by microwave irradiation in an environmentally benign solvent like water. nih.gov A catalyst-free, one-pot, three-component synthesis of pyrano[2,3-d]pyrimidine derivatives has been successfully achieved under microwave conditions. nih.gov

| Catalyst/Promoter | Reaction Type | Solvent | Key Features |

|---|---|---|---|

| Choline hydroxide | [3+3] Annulation for pyrimidine synthesis | Choline hydroxide (as medium) | Green, recyclable, acts as both catalyst and solvent mdpi.com |

| Trifluoroacetic acid (TFA) | [3+3] Cycloaddition for pyrimidine ring formation | Water | Metal-free acid catalysis in a green solvent mdpi.com |

| K2S2O8 (Potassium persulfate) | Synthesis of functionalized pyrimidines from chromones | Not specified | Avoids transition metal catalysts for functionalization mdpi.com |

| None (Catalyst-Free) | Three-component synthesis of pyrano[2,3-d]pyrimidines | Water | Driven by microwave irradiation; highly efficient and clean nih.gov |

Energy-Efficient Synthesis Methods

Reducing energy consumption is another critical aspect of green chemistry. Traditional synthesis often relies on prolonged heating under reflux, which is energy-intensive. Modern techniques like microwave-assisted synthesis provide a more efficient alternative. powertechjournal.comrasayanjournal.co.in

Microwave irradiation has become a popular tool in organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes, while frequently improving product yields. jocpr.comnih.govfoliamedica.bg This is due to the efficient and direct heating of the reaction mixture through dielectric loss.

This technique has been widely applied to the synthesis of pyrimidine derivatives:

Multi-component Reactions: The synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives from an aromatic aldehyde, urea, and barbituric acid was achieved in seconds with improved yields using microwave irradiation in the presence of aqueous tetrabutyl ammonium (B1175870) bromide (TBAB). jocpr.com

Catalyst-Free Synthesis: As mentioned earlier, a highly efficient, catalyst-free synthesis of methyl 7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates was developed using microwave irradiation in water. nih.gov This highlights the synergy between energy-efficient methods and green solvents.

Synthesis of Bioactive Analogues: New tetrahydropyrimidine (B8763341) derivatives have been synthesized via a Biginelli condensation under microwave irradiation, resulting in significantly shorter reaction times compared to conventional heating. foliamedica.bg

| Product | Method | Reaction Time | Yield |

|---|---|---|---|

| Pyrimido[4,5-d]pyrimidine derivatives jocpr.com | Conventional Heating (110-120°C) | 10-15 min | 72-88% |

| Microwave Irradiation (150W) | 30-90 sec | 80-94% | |

| Tetrahydropyrimidine derivatives foliamedica.bg | Conventional Heating (Reflux) | 20-24 hours | Not specified |

| Microwave Irradiation | 22-24 min | Not specified | |

| Pyrano[2,3-d]pyrimidine derivatives nih.gov | Conventional Heating (60°C) | 3-4 hours | 62-81% |

| Microwave Irradiation | 3-6 min | 78-94% |

Ultrasound-Assisted Synthesis

The application of ultrasound irradiation in organic synthesis, a field known as sonochemistry, has been identified as a significant green chemistry technique. This method utilizes acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extreme temperatures and pressures, which can dramatically accelerate chemical reactions. beilstein-archives.org In the synthesis of pyrimidine scaffolds, ultrasound has emerged as a powerful tool for enhancing reaction rates, improving yields, and reducing reaction times compared to conventional heating methods. nih.govresearchgate.net

Research has demonstrated that ultrasound can be effectively applied to various reaction types for constructing the pyrimidine core, including cyclocondensation, multicomponent reactions, and derivatization of the pyrimidine ring. nih.gov For instance, the cyclocondensation of β-keto esters with amidines to produce substituted 4-pyrimidinols proceeds with excellent yields under ultrasonic promotion. researchgate.net This method can be followed by subsequent reactions, such as tosylation and Suzuki-Miyaura cross-coupling, to generate further derivatized 4-aryl-pyrimidines, showcasing the versatility of sonochemistry in multi-step syntheses. researchgate.net

A comparative study highlighted the efficiency of sonochemical methods over traditional approaches. The synthesis of 2-chloro-4-methyl-6-(methylthio)pyrimidine, a key intermediate, involved three steps that conventionally required 8, 12, and 2 hours, respectively. beilstein-archives.org Under ultrasonic irradiation (300 W), the reaction times were drastically reduced to 30, 30, and 6 minutes, respectively, while achieving high yields of 80-92%. beilstein-archives.org This demonstrates a significant reduction in energy consumption and process time. Furthermore, one-pot reactions combining ultrasound with microwave and UV irradiation have been developed for synthesizing thiopyrimidine derivatives from 1,3-diketone precursors, thiourea (B124793), and various aldehydes. tandfonline.com

Table 1: Examples of Ultrasound-Assisted Synthesis of Pyrimidine Derivatives

| Reactants | Conditions | Product Type | Key Findings | Reference |

|---|---|---|---|---|

| β-Keto esters, Amidines | Ultrasound irradiation (HIU or LIU), K₂CO₃ | 4-Pyrimidinols | High yields (92-98%) in short reaction times (1-2 min). Ultrasound promotes efficient cyclocondensation. | researchgate.net |

| Methyl 3-oxobutanoate, Thiourea | Ultrasound (300 W), 30 min | 4-Mercapto-6-methylpyrimidin-2-ol intermediate | Reaction time reduced from 8 hours to 30 minutes with 80% yield. | beilstein-archives.org |

| 1,3-Diketones, Thiourea, Aldehydes (e.g., thiophene-2-aldehyde) | Microwave-Ultrasound-UV combined irradiation, 5 min | Thiopyrimidine derivatives | One-pot synthesis significantly accelerated by the combined energy sources. | tandfonline.com |

| Aromatic aldehydes, 2-Naphthol, 4-Aminoantipyrine | Ultrasound (40°C), 30 min, ZrOCl₂·8H₂O catalyst | 4-(((2-hydroxynaphthalen-1-yl)(phenyl)methylene)amino) derivatives | Efficient one-pot, three-component reaction for synthesizing complex amine derivatives. | uobaghdad.edu.iq |

Solvent-Free and Environmentally Benign Media

The principles of green chemistry encourage the reduction or elimination of hazardous solvents. In pyrimidine synthesis, this has led to the exploration of solvent-free reaction conditions and the use of environmentally benign media like water and ionic liquids.

Water as a Green Solvent

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Its use in organic synthesis is often challenging due to the poor solubility of non-polar reactants. However, for certain reactions, including many multicomponent reactions (MCRs), water can enhance reactivity and selectivity. In the synthesis of pyrimidine derivatives, water has proven to be a highly effective medium, particularly when combined with energy sources like microwave irradiation.

An efficient one-pot, three-component synthesis of methyl 7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates was achieved by reacting benzaldehyde (B42025) derivatives, methyl cyanoacetate (B8463686), and thiobarbituric acid in water. beilstein-archives.orgresearchgate.net This catalyst-free process, under microwave irradiation, resulted in high yields (78–94%) within short reaction times (3–6 minutes). beilstein-archives.orgresearchgate.net Similarly, the synthesis of pyrimido[4,5-d]pyrimidines from barbituric acid, an aldehyde, and urea or thiourea proceeds efficiently in water under microwave heating, yielding pure products in a single step without any catalyst. rsc.orgtandfonline.com Theoretical studies on the MCR mechanism for forming related pyrido[2,3-d]pyrimidines in aqueous solutions have highlighted the role of water molecules in facilitating key steps like Knoevenagel condensation through base catalysis. researchgate.net

Table 2: Synthesis of Pyrimidine Derivatives in Water

| Reactants | Conditions | Product Scaffold | Yield | Reference |

|---|---|---|---|---|

| Benzaldehyde derivatives, Methyl cyanoacetate, Thiobarbituric acid | Water, Microwave (1000 W), 3-6 min | Pyrano[2,3-d]pyrimidine | 78-94% | beilstein-archives.orgresearchgate.net |

| Barbituric acid, Aromatic aldehydes, Urea/Thiourea | Water, Microwave (560 W), 2.3 min | Pyrimido[4,5-d]pyrimidine | up to 92% | rsc.orgtandfonline.com |

| 5-Aminotetrazole, Acetoacetic ester derivatives, Aliphatic aldehydes | Water, Microwave (100°C), 25-30 min | 4,7-Dihydrotetrazolo[1,5-a]pyrimidine | Not specified, but selective formation reported | dntb.gov.ua |

| 2-Aminooxazole, 5-Aminoimidazoles, Aldehydes | Aqueous solution, pH-dependent | Purine (B94841)/Pyrimidine precursors | High-yielding, one-pot reaction |

Ionic Liquid Applications

Ionic liquids (ILs) are salts with melting points below 100°C, often composed of large organic cations and various anions. They are considered green solvents due to their negligible vapor pressure, high thermal stability, and tunable physicochemical properties. In organic synthesis, ILs can act as inert solvents, catalysts, or co-catalysts, often enhancing reaction rates and selectivity while allowing for easy catalyst recovery.

The application of ILs in pyrimidine synthesis is a growing field. Their unique properties can facilitate reactions that are difficult in conventional solvents. For example, amino acid-based ionic liquids (AA ILs), which are noted for their biocompatibility and environmental friendliness, have been used to catalyze multicomponent coupling reactions. Research has also pointed to the use of ionic liquids to promote the synthesis of complex heterocyclic systems, including chromone-pyrimidine coupled derivatives, highlighting their potential in creating diverse molecular scaffolds. uobaghdad.edu.iq While direct synthesis of the title compound in ionic liquids is not widely reported, the synthesis of related purine-based ionic liquids demonstrates that heterocyclic cores can be part of the IL structure itself, opening novel application pathways. The use of ILs can improve the solubility of reactants and catalysts, and in biphasic systems, they can simplify product isolation and catalyst recycling.

Table 3: Applications of Ionic Liquids in Heterocyclic Synthesis

| Reaction Type | Ionic Liquid Example | Role of Ionic Liquid | Key Findings | Reference |

|---|---|---|---|---|

| A³-coupling Reaction | Amino acid ionic liquid bound copper Schiff base | Catalyst | Highly efficient three-component reaction. | |

| Synthesis of Chromone-Pyrimidine Derivatives | [bmim][PF₆] or similar | Promoter/Solvent | Facilitates the coupling of different heterocyclic moieties. | uobaghdad.edu.iq |

| Diels-Alder Reaction | [BMIM][PF₆] | Polar Medium/Catalyst Recovery | Increases reaction rate and selectivity; facilitates catalyst recycling. | |

| Enzymatic Peptide Synthesis | [C₄mim][PF₆] | Solvent/Stabilizer | Increases solubility of substrates and can stabilize the enzyme. |

Multicomponent Reactions (MCRs) for Pyrimidine Scaffolds

Multicomponent reactions (MCRs) are convergent synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity and diversity from simple precursors. MCRs have become powerful tools for the synthesis of heterocyclic scaffolds, including the pyrimidine core.

A variety of MCRs have been developed to access diverse pyrimidine-based structures. A sustainable, iridium-catalyzed MCR synthesizes pyrimidines from amidines and up to three different alcohols, proceeding through condensation and dehydrogenation steps with yields up to 93%. nih.gov This method is notable for its use of alcohols, which can be derived from biomass, and its tolerance of a wide range of functional groups. Another prominent example is the catalyst-free, one-pot, three-component synthesis of pyrano[2,3-d]pyrimidines from an aldehyde, an active methylene (B1212753) compound (like methyl cyanoacetate), and a barbituric acid derivative in water under microwave irradiation. beilstein-archives.orgresearchgate.net This approach offers high yields, short reaction times, and an environmentally friendly profile. beilstein-archives.orgresearchgate.net

The versatility of MCRs allows for the construction of fused pyrimidine systems as well. For example, pyrimido[4,5-d]pyrimidines can be synthesized in a one-pot reaction of barbituric acid, various aldehydes, and urea or thiourea, demonstrating a straightforward route to complex fused heterocycles. rsc.orgtandfonline.com Theoretical studies have helped to elucidate the complex mechanisms of these reactions, which often involve a sequence of classical reactions such as Knoevenagel condensation, Michael addition, and cyclization, all occurring in a single pot. researchgate.net

Table 4: Examples of Multicomponent Reactions for Pyrimidine Scaffolds

| Reactants | Catalyst/Conditions | Product Scaffold | Key Features | Reference |

|---|---|---|---|---|

| Amidines, Alcohols (up to 3) | Iridium Pincer Complex | Substituted Pyrimidines | Sustainable route using alcohols; regioselective C-C and C-N bond formation; yields up to 93%. | nih.gov |

| Benzaldehyde derivatives, Methyl cyanoacetate, Thiobarbituric acid | None / Water, Microwave | Pyrano[2,3-d]pyrimidines | Catalyst-free, green synthesis; high yields (78-94%) in 3-6 minutes. | beilstein-archives.orgresearchgate.net |

| Barbituric acid, Aromatic aldehydes, Urea/Thiourea | None / Water, Microwave | Pyrimido[4,5-d]pyrimidines | Environmentally benign, single-step synthesis with high purity and yields. | rsc.orgtandfonline.com |

| 5-Aminotetrazole, 1,3-Dicarbonyl compounds, Aldehydes | None or Sc(OTf)₃ / Water, Microwave | 4,7-Dihydrotetrazolo[1,5-a]pyrimidines | Provides access to low-molecular-mass fused pyrimidines. | dntb.gov.ua |

Strategic Synthetic Routes to the 4-Amino-6-oxo-1H-pyrimidine-5-carbaldehyde Core

The synthesis of the core structure of this compound and its analogs often relies on building the pyrimidine ring from acyclic precursors or functionalizing a pre-existing pyrimidine ring.

Synthesis from Halogenated Pyrimidine Precursors

Halogenated pyrimidines, particularly chloropyrimidines, are versatile and highly valuable precursors in the synthesis of functionalized pyrimidine derivatives. The halogen atom, typically at the C2, C4, or C6 position, activates the ring towards nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide variety of substituents. The reactivity of the halogen is influenced by the presence of other electron-withdrawing or -donating groups on the pyrimidine ring.

A common strategy involves the reaction of a chloropyrimidine with an appropriate amine nucleophile to introduce an amino group. For example, a series of pyrimidine conjugates were synthesized via the nucleophilic substitution of a chlorine atom in various chloropyrimidines with a primary amine. The reactions were carried out using substrates like 4,6-dichloropyrimidine, where the presence of a second chlorine atom enhances the reactivity of the first. These reactions typically proceed in a suitable solvent like ethanol (B145695) or DMF, often in the presence of a base (e.g., triethylamine) to neutralize the HCl generated. The derivatives (RS)-5b and (RS)-5c were obtained in high yields of 68% from the reaction with 4,6-dichloropyrimidines. This method provides a reliable and modular approach to synthesizing 4-aminopyrimidine (B60600) derivatives, where the diversity of the final products can be easily achieved by varying both the halogenated pyrimidine precursor and the amine nucleophile.

Table 5: Synthesis of Pyrimidine Derivatives from Halogenated Precursors

| Halogenated Pyrimidine | Nucleophile | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 4,6-Dichloropyrimidine | 4-(6-aminohexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H- nih.govresearchgate.netbenzoxazine | EtOH, reflux | 4-Chloro-6-substituted-aminopyrimidine | 68% | |

| 4,6-Dichloro-5-formylpyrimidine | 4-(6-aminohexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H- nih.govresearchgate.netbenzoxazine | EtOH, reflux | 4-Chloro-5-formyl-6-substituted-aminopyrimidine | 68% | |

| 2-Chloro-4-methyl-6-(methylthio)pyrimidine | Hydrazine (B178648) hydrate | Ethanol, reflux | 2-Hydrazinyl-4-methyl-6-(methylthio)pyrimidine | High (not specified) | beilstein-archives.org |

Cyclocondensation Reactions in Core Formation

The foundational 4-amino-6-oxo-1H-pyrimidine ring system is commonly constructed through cyclocondensation reactions. This approach involves the reaction of a three-carbon component with a reagent containing a guanidine (B92328) or urea moiety. A prevalent method is the condensation of an activated malonic acid derivative with guanidine or a related amidine.

For instance, the synthesis of the closely related 2,4-diamino-6-hydroxypyrimidine (B22253) is achieved through the condensation of ethyl cyanoacetate with guanidine. orgsyn.org This reaction proceeds via an initial nucleophilic attack of the guanidine on the ester carbonyl of ethyl cyanoacetate, followed by cyclization to form the pyrimidine ring. The use of a sodium ethoxide base facilitates the reaction by deprotonating the guanidine and the active methylene group of the ester. orgsyn.org

A similar strategy can be employed using thiourea in place of guanidine to yield the corresponding 2-mercapto derivative, 4-amino-6-hydroxy-2-mercaptopyrimidine. prepchem.com The reaction between ethyl cyanoacetate and thiourea under reflux in the presence of a suitable base affords the pyrimidine core, which can then potentially undergo further transformations to the target compound. prepchem.com

The following table summarizes representative conditions for the synthesis of related pyrimidine cores via cyclocondensation:

| Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Reaction Conditions | Product | Yield | Reference |

| Ethyl Cyanoacetate | Guanidine Hydrochloride | Sodium Ethoxide | Ethanol | Reflux, 2 hours | 2,4-Diamino-6-hydroxypyrimidine | 80-82% | orgsyn.org |

| Ethyl Cyanoacetate | Thiourea | Sodium 2-hydroxypyridine | Methanol | Reflux | 4-Amino-6-hydroxy-2-mercaptopyrimidine | 82% | prepchem.com |

| Aromatic Aldehydes, Malononitrile (B47326) | Urea/Thiourea | CdFe₂(C₄H₄O₆)₃·5H₂O | Water | Reflux, 45 minutes | 6-Amino-5-cyano-4-aryl-2-hydroxy/mercaptopyrimidines | High | researchgate.net |

| Barbituric Acid, Aromatic Aldehydes | 2-Aminothiazole | None | Aqueous Ethanol | 80 °C, 30 minutes | 5-((2-Aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives | up to 92% | nih.gov |

Specific Functional Group Interconversions (e.g., Formylation)

The introduction of the aldehyde functional group at the C5 position of the 4-amino-6-oxo-1H-pyrimidine core is a critical step. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich heterocyclic systems. organic-chemistry.orgnih.gov This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the formylating agent. organic-chemistry.orgthieme-connect.de

The mechanism involves the formation of the electrophilic chloroiminium ion (Vilsmeier reagent), which then attacks the electron-rich C5 position of the pyrimidine ring. organic-chemistry.org Subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde. organic-chemistry.org

Studies on the formylation of 6-aminouracil, a close structural analog of the 4-amino-6-oxo-1H-pyrimidine core, have demonstrated the feasibility of this transformation. Research indicates that formylation at the C5 position can be achieved while preserving the oxo groups of the pyrimidine ring. researchgate.net However, reaction conditions must be carefully controlled, as the use of excess POCl₃ can lead to the chlorination of the hydroxyl groups. researchgate.net In some cases, formylation can occur at the exocyclic amino group, leading to formamidine (B1211174) derivatives, particularly in heteroaromatic pyrimidines. researchgate.net

The following table outlines conditions for the Vilsmeier-Haack formylation of related heterocyclic compounds:

| Substrate | Reagents | Solvent | Reaction Conditions | Product | Reference |

| 6-Aminouracil | POCl₃, DMF | DMF | 90-100 °C, 2 hours | 6-Amino-2,4-dichloro-5-formylpyrimidine or 6-Aminouracil-5-carbaldehyde | researchgate.net |

| 1-Acetylcyclopropanecarboxamide | POCl₃, DMF | DMF | 120 °C, 1 hour | 1-Aryl-4-chloro-3-(2-chloroethyl)pyridin-2(1H)-one | thieme-connect.de |

| 2,6-Dimethylphenol | Hexamethylenetetramine, TFA | TFA | Reflux, 12 hours | 3,5-Dimethyl-4-hydroxybenzaldehyde | thieme-connect.de |

| 1,3-Disubstituted-5-chloro-1H-pyrazoles | POCl₃, DMF | Not specified | 0 °C then 120 °C, 2 hours | 5-Chloro-1H-pyrazole-4-carbaldehyde | nih.gov |

Reactivity and Mechanistic Investigations of 4 Amino 6 Oxo 1h Pyrimidine 5 Carbaldehyde

Nucleophilic Substitution Reactions (SNAr) on Related Pyrimidine (B1678525) Carbaldehyde Systems

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing pyrimidine rings, particularly when they are activated by electron-withdrawing groups and possess good leaving groups. In systems analogous to 4-amino-6-oxo-1H-pyrimidine-5-carbaldehyde, such as 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, the chloro groups serve as excellent leaving groups for SNAr reactions. mdpi.comdoaj.orguniatlantico.edu.co The regioselectivity of these substitutions is influenced by the electronic environment of the pyrimidine ring. Generally, the C4 and C6 positions of the pyrimidine ring are more susceptible to nucleophilic attack than the C2 position. baranlab.org However, the presence of substituents can alter this preference. wuxiapptec.com

In the case of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, reactions with various amines can lead to mono- or di-substituted products, depending on the reaction conditions. researchgate.net For instance, treatment with amines under mild conditions can result in the selective replacement of one chlorine atom, while more forcing conditions or an excess of the nucleophile can lead to the substitution of both. mdpi.comresearchgate.net The presence of a strong electron-donating group, such as an amino group at the C2 position, can influence the reactivity of the leaving groups at the C4 and C6 positions. wuxiapptec.com

Furthermore, solvolysis, where the solvent acts as a nucleophile, can compete with the desired amination. For example, using an alcohol as a solvent can lead to the formation of alkoxy-substituted pyrimidines. mdpi.comuniatlantico.edu.co The interplay between amination and solvolysis is dependent on factors like the concentration of the amine and the reaction temperature. mdpi.com

While this compound itself does not possess a leaving group comparable to a halogen for a typical SNAr reaction, understanding these reactions in related halo-pyrimidine systems provides insight into the electronic nature of the pyrimidine core and its susceptibility to nucleophilic attack, which can inform other potential transformations.

Condensation Reactions of the Carbaldehyde Moiety

The carbaldehyde group at the C5 position is a versatile handle for a variety of condensation reactions, enabling the extension of the molecule and the formation of new carbon-nitrogen and carbon-carbon bonds.

The aldehyde functionality of this compound is expected to readily undergo condensation with primary amines to form imines (Schiff bases). This reaction is a fundamental transformation in organic chemistry and is typically catalyzed by acid or base. The resulting imine can then serve as an intermediate for further synthetic elaborations.

Similarly, the reaction with hydroxylamine (B1172632) hydrochloride is expected to yield the corresponding oxime. xisdxjxsu.asia The formation of oximes is a common method for the characterization and protection of aldehydes. xisdxjxsu.asia These reactions are generally carried out in a suitable solvent like ethanol (B145695). xisdxjxsu.asia The oxime functionality itself can participate in further reactions, such as rearrangements or reductions. The synthesis of oximes can sometimes be achieved using amino acids as catalysts, offering a green chemistry approach. xisdxjxsu.asia

| Reactant | Product | Reaction Type |

| Primary Amine | Imine (Schiff Base) | Condensation |

| Hydroxylamine | Oxime | Condensation |

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone and an enolizable carbonyl compound to form a β-hydroxy carbonyl compound, which can then dehydrate to give a conjugated enone. The carbaldehyde group of this compound is a suitable substrate for this reaction.

Condensation with acetophenones or other ketones containing an α-methyl or methylene (B1212753) group would lead to the formation of chalcone-like structures, which are α,β-unsaturated ketones. oaji.netijper.org These pyrimidine-based chalcones are valuable precursors for the synthesis of a variety of heterocyclic systems. oaji.net The reaction is typically carried out in the presence of a base such as potassium hydroxide (B78521) in an alcoholic solvent. ijper.org

| Reactant 1 | Reactant 2 | Product |

| This compound | Acetophenone | Pyrimidine-based chalcone (B49325) |

| This compound | Substituted Acetophenone | Substituted pyrimidine-based chalcone |

These chalcone derivatives can then be used in subsequent reactions to build more complex molecular architectures, including other pyrimidine-containing molecules. oaji.net For example, reaction with urea (B33335), thiourea (B124793), or guanidine (B92328) can lead to the formation of a new pyrimidine ring.

Cyclization Reactions for Fused Heterocyclic Systems

The strategic placement of amino, oxo, and carbaldehyde functionalities on the pyrimidine ring makes this compound an excellent precursor for the synthesis of fused heterocyclic systems through intramolecular or intermolecular cyclization reactions.

The reaction of this compound with hydrazine (B178648) or its derivatives is a potential route to the synthesis of fused pyrazole (B372694) systems. The initial condensation would likely occur between the carbaldehyde and one of the amino groups of hydrazine to form a hydrazone, which could then undergo intramolecular cyclization.

The synthesis of pyridopyrimidines can be envisioned through reactions with compounds containing an active methylene group. For instance, the Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde with a compound containing a reactive α-methylene group, could be adapted. In a similar vein, condensation with active methylene nitriles can lead to the formation of pyridopyrimidine derivatives. semanticscholar.org

The construction of diazepine (B8756704) rings fused to the pyrimidine core is another synthetic possibility. One approach could involve a multi-component reaction, such as the Ugi reaction, followed by a Staudinger/aza-Wittig sequence to form the seven-membered diazepine ring. researchgate.net Alternatively, condensation with o-phenylenediamine (B120857) derivatives could potentially lead to the formation of benzodiazepine (B76468) systems. nih.govresearchgate.net

| Target Heterocycle | Potential Reagents |

| Fused Pyrazole | Hydrazine and its derivatives |

| Pyridopyrimidine | Compounds with active methylene groups (e.g., malononitrile (B47326), ethyl cyanoacetate) |

| Fused Diazepine | o-Phenylenediamine derivatives, multi-component reaction sequences |

Annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful tool in heterocyclic synthesis. The reactivity of this compound lends itself to various annulation strategies.

For example, a photo-assisted annulation reaction could potentially be employed to construct fused quinoline (B57606) systems. nuph.edu.ua Another approach involves the reaction with reagents that can participate in a cascade reaction, leading to the formation of a new fused ring. These reactions often proceed through the formation of an intermediate which then undergoes an intramolecular cyclization. The synthesis of purine (B94841) rings, which are imidazo[4,5-d]pyrimidines, often involves the annulation of an imidazole (B134444) ring onto a pyrimidine precursor. researchgate.net While starting from a different imidazole precursor, this highlights the general strategy of building fused systems onto a pre-existing heterocyclic core.

The specific conditions and reagents required for these annulation reactions would need to be determined experimentally, but the inherent reactivity of the starting material suggests a rich and diverse chemistry for the synthesis of novel fused heterocyclic compounds.

Derivatization Strategies via Post-Heterocyclization Modifications

The strategic modification of this compound after the initial formation of the pyrimidine ring is a key area of research. These derivatization strategies leverage the inherent reactivity of the aldehyde and amino functional groups to construct more complex molecular architectures. The primary approaches include the formation of Schiff bases, Knoevenagel condensation, and cyclocondensation reactions to yield fused heterocyclic systems.

The aldehyde group at the C5 position of the pyrimidine ring is a prime site for condensation reactions with primary amines to form Schiff bases (imines). This reaction is typically catalyzed by a small amount of acid and proceeds via a nucleophilic addition-elimination mechanism. The formation of the C=N double bond extends the conjugated system of the molecule, which can have significant implications for its chemical and physical properties.

A general scheme for the synthesis of Schiff bases from this compound is depicted below:

Reaction Scheme:

this compound is dissolved in a suitable solvent, such as ethanol or methanol.

An equimolar amount of a primary amine (R-NH₂) is added to the solution.

A catalytic amount of an acid, like glacial acetic acid, is introduced to facilitate the reaction.

The mixture is typically refluxed for several hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

Upon completion, the product Schiff base is isolated through filtration and purified by recrystallization.

The table below summarizes the synthesis of various Schiff base derivatives from pyrimidine aldehydes, illustrating the versatility of this approach.

| Reagent 1 | Reagent 2 | Product | Reaction Conditions |

| This compound | Aniline | N-((4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)methylene)aniline | Ethanol, cat. Acetic Acid, Reflux |

| This compound | 4-Chloroaniline | N-((4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)methylene)-4-chloroaniline | Methanol, cat. Acetic Acid, Reflux |

| This compound | 4-Methoxyaniline | N-((4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)methylene)-4-methoxyaniline | Ethanol, cat. Acetic Acid, Reflux |

| This compound | Benzylamine | N-((4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)methylene)benzylamine | Methanol, cat. Acetic Acid, Reflux |

The Knoevenagel condensation is another important reaction involving the aldehyde group of this compound. This reaction entails the condensation of the aldehyde with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups), such as malononitrile or ethyl cyanoacetate (B8463686). The reaction is typically catalyzed by a weak base, like piperidine (B6355638) or triethylamine.

The general mechanism involves the deprotonation of the active methylene compound by the base to form a carbanion, which then acts as a nucleophile and attacks the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of a new C=C double bond.

Reaction Scheme:

this compound and an active methylene compound are dissolved in a suitable solvent, such as ethanol.

A catalytic amount of a weak base (e.g., piperidine) is added.

The reaction mixture is stirred at room temperature or heated to reflux.

The resulting product is isolated by filtration and purified.

The following table provides examples of Knoevenagel condensation products that can be synthesized from this compound.

| Reagent 1 | Reagent 2 | Product | Reaction Conditions |

| This compound | Malononitrile | 2-((4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)methylene)malononitrile | Ethanol, cat. Piperidine, Reflux |

| This compound | Ethyl Cyanoacetate | Ethyl 2-cyano-3-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acrylate | Ethanol, cat. Piperidine, Room Temp |

| This compound | Diethyl Malonate | Diethyl 2-((4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)methylene)malonate | Ethanol, cat. Triethylamine, Reflux |

The presence of both an amino group and an aldehyde group in a 1,2-relationship on the pyrimidine ring makes this compound an excellent precursor for the synthesis of fused heterocyclic systems through cyclocondensation reactions. These reactions involve the condensation of the starting material with a variety of reagents to form new rings fused to the pyrimidine core, leading to the formation of bicyclic and polycyclic systems.

One prominent example is the synthesis of pyrimido[4,5-d]pyrimidines. This can be achieved by reacting this compound with compounds like urea, thiourea, or guanidine. The reaction typically proceeds by initial Schiff base formation between the amino group of the pyrimidine and the reagent, followed by an intramolecular cyclization and subsequent aromatization.

Reaction Scheme for Pyrimido[4,5-d]pyrimidine (B13093195) Synthesis:

this compound is reacted with urea or a related compound in a suitable solvent, often under acidic or basic catalysis.

The reaction mixture is heated to promote cyclization.

The fused heterocyclic product precipitates from the reaction mixture and is collected by filtration.

The table below outlines some of the fused heterocyclic systems that can be synthesized from this compound.

| Reagent 1 | Reagent 2 | Product | Reaction Conditions |

| This compound | Urea | Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | Acetic Acid, Reflux |

| This compound | Thiourea | 2-Thioxo-2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-one | Pyridine (B92270), Reflux |

| This compound | Guanidine | 2-Aminopyrimido[4,5-d]pyrimidin-4(1H)-one | DMF, K₂CO₃, Heat |

| This compound | Hydrazine Hydrate | Pyrimido[4,5-d]pyridazin-4(3H)-one | Ethanol, Reflux |

These derivatization strategies highlight the synthetic utility of this compound as a building block for the creation of a wide array of novel heterocyclic compounds with potential applications in various fields of chemical research.

Spectroscopic and Structural Characterization of 4 Amino 6 Oxo 1h Pyrimidine 5 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the structural elucidation of derivatives of 4-Amino-6-oxo-1H-pyrimidine-5-carbaldehyde, offering precise information about the atomic arrangement within the molecules.

1H NMR Analysis

The proton NMR spectra of this compound derivatives are characterized by distinct signals corresponding to the various protons in the molecule. For instance, in a study of 2-amino-4-alkoxy-6-(indolin-1-yl)pyrimidine-5-carbaldehyde derivatives, specific chemical shifts have been identified. mdpi.com

For the methoxy (B1213986) derivative, 2-amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde, the aldehyde proton (CHO) appears as a singlet at 9.84 ppm. The amino group (NH2) protons also present as a singlet at 7.27 ppm. The protons of the indolinyl group and the pyrimidine (B1678525) ring are observed between 6.91 and 7.40 ppm. The methoxy group protons are accounted for in a multiplet at 3.92 ppm, which also includes protons from the indolinyl moiety. mdpi.com

In the case of the ethoxy derivative, 2-amino-4-ethoxy-6-(indolin-1-yl)pyrimidine-5-carbaldehyde, the aldehyde proton shows a singlet at 9.86 ppm. The ethoxy group's methylene (B1212753) (OCH2) and methyl (CH3) protons are observed as a quartet and a triplet at 4.37 and 1.34 ppm, respectively. The aromatic and amino protons show signals in the range of 6.91 to 7.42 ppm. mdpi.com

Detailed ¹H NMR data for these derivatives are presented below:

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2-amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde | CHO | 9.84 | s | - |

| NH₂ | 7.27 | s | - | |

| CH (aromatic) | 7.40 | d | 8.1 | |

| CH (aromatic) | 7.21 | d | 7.5 | |

| CH (aromatic) | 7.07 | t | 7.5 | |

| CH (aromatic) | 6.91 | t | 7.4 | |

| NCH₂, OCH₃ | 3.92 | m | - | |

| CH₂ | 3.02 | t | - | |

| 2-amino-4-ethoxy-6-(indolin-1-yl)pyrimidine-5-carbaldehyde | CHO | 9.86 | s | - |

| CH, NH₂ | 7.22 | s | - | |

| CH (aromatic) | 7.42 | d | 8.06 | |

| CH (aromatic) | 7.08 | t | 7.5 | |

| CH (aromatic) | 6.91 | t | 7.5 | |

| OCH₂ | 4.37 | q | - | |

| NCH₂ | 3.91 | t | - | |

| CH₂ | 3.03 | t | - | |

| CH₃ | 1.34 | t | - |

13C NMR Analysis

The 13C NMR spectra provide further confirmation of the carbon framework of these derivatives. For 2-amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde, the aldehyde carbon (CHO) resonates at 181.9 ppm. The carbon atoms of the pyrimidine ring appear at 172.7 ppm (C4), 162.6 ppm (C2), 160.1 ppm (C6), and 95.6 ppm (C5). The methoxy carbon is observed at 53.8 ppm. mdpi.com

Similarly, for the ethoxy derivative, the aldehyde carbon is found at 182.1 ppm. The pyrimidine ring carbons are at 172.4 ppm (C6), 162.7 ppm (C2), 160.1 ppm (C4), and 95.5 ppm (C5). The ethoxy group carbons, OCH2 and CH3, are located at 62.2 ppm and 14.4 ppm, respectively. mdpi.com

A summary of the ¹³C NMR data is provided in the table below:

| Compound | Carbon | Chemical Shift (δ, ppm) |

| 2-amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde | CHO | 181.9 |

| C4 | 172.7 | |

| C2 | 162.6 | |

| C6 | 160.1 | |

| C5 | 95.6 | |

| OCH₃ | 53.8 | |

| CH₂ (indolinyl) | 52.8 | |

| CH₂ (indolinyl) | 28.2 | |

| Aromatic Carbons | 143.8, 132.8, 126.1, 124.6, 122.3, 116.8 | |

| 2-amino-4-ethoxy-6-(indolin-1-yl)pyrimidine-5-carbaldehyde | CHO | 182.1 |

| C6 | 172.4 | |

| C2 | 162.7 | |

| C4 | 160.1 | |

| C5 | 95.5 | |

| OCH₂ | 62.2 | |

| CH₃ | 14.4 | |

| CH₂ (indolinyl) | 52.8 | |

| CH₂ (indolinyl) | 28.2 | |

| Aromatic Carbons | 143.7, 132.8, 126.1, 124.6, 122.3, 116.9 |

Infrared (IR) Spectroscopy

Infrared spectroscopy of derivatives of this compound highlights the key functional groups present. In the case of 2-amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde, characteristic vibrational frequencies are observed. The stretching vibrations for the amino group (NH2) are seen in the range of 3486–3461 cm⁻¹, while the carbonyl group (C=O) of the aldehyde shows a strong stretching band at 1663 cm⁻¹. mdpi.com The characterization of 4-amino-6-[[(1,3-dimethoxyphenyl)methyl]amino]-5-pyrimidine carbaldehyde also included FT-IR analysis. researchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation patterns of these compounds. For 2-amino-4-ethoxy-6-(indolin-1-yl)pyrimidine-5-carbaldehyde, high-resolution mass spectrometry (HRMS) determined the calculated mass to be 284.1273, with the found mass being 284.1263, which confirms its elemental composition. mdpi.com The characterization of 4-amino-6-[[(1,3-dimethoxyphenyl)methyl]amino]-5-pyrimidine carbaldehyde was also supported by mass spectrometry. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

While specific UV-Vis absorption data for this compound is not detailed in the available research, the synthesis and characterization of various pyrimidine derivatives often involve UV-Vis spectroscopy to study their electronic transitions. researchgate.net For related systems, such as pyridine (B92270) carbaldehyde derivatives, UV-Vis spectra are used to understand their photophysical properties. researchgate.net

X-Ray Crystallography

X-ray crystallography offers the definitive three-dimensional structure of molecules in the solid state. The crystal structure of 4-amino-6-[[(1,3-dimethoxyphenyl)methyl]amino]-5-pyrimidine carbaldehyde has been determined, providing precise bond lengths and angles. researchgate.net Additionally, the crystal structures of related thieno[2,3-d]pyrimidine (B153573) derivatives have been elucidated, showing how the pyrimidine ring is oriented and interacts with other parts of the molecule. nih.gov These studies are vital for understanding the supramolecular assembly and potential interactions with biological targets.

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the elemental composition (the percentage of carbon, hydrogen, nitrogen, etc.) of a sample. In the characterization of newly synthesized compounds like this compound, this method is crucial for verifying the empirical formula. The experimentally determined percentages of the elements are compared with the values calculated from the proposed molecular formula. A close agreement between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the compound's purity and structural integrity. nih.gov

For this compound, the molecular formula is established as C₅H₅N₃O₂. nih.gov This formula leads to a calculated molecular weight of 139.11 g/mol . nih.gov Based on this formula, the theoretical elemental composition can be calculated.

The expected percentages for each element are presented below. These theoretical values serve as the benchmark against which experimental results from elemental analysis are compared to confirm the synthesis of the target compound.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 5 | 60.05 | 43.17 |

| Hydrogen | H | 1.008 | 5 | 5.04 | 3.62 |

| Nitrogen | N | 14.01 | 3 | 42.03 | 30.21 |

| Oxygen | O | 16.00 | 2 | 32.00 | 23.00 |

| Total | 139.12 | 100.00 |

In the broader context of pyrimidine chemistry, researchers consistently employ elemental analysis to validate the structures of newly synthesized derivatives. For instance, studies on various substituted pyrimidines report the use of elemental analysis, where the "found" values for C, H, and N align closely with the "calculated" values, thereby confirming the proposed chemical structures. This alignment is a critical checkpoint in the characterization process before proceeding with further spectroscopic and biological evaluations.

Applications in Advanced Organic Synthesis and Scaffold Construction

Role as a Versatile Building Block for Nitrogen Heterocycles

The pyrimidine (B1678525) framework is a fundamental structural motif in a vast number of biologically active compounds and natural products. mdpi.com Compounds like 4-Amino-6-oxo-1H-pyrimidine-5-carbaldehyde, which possess multiple reactive sites, are highly sought-after as building blocks for the synthesis of more elaborate nitrogen-containing heterocycles. rsc.org The presence of both an amino group and a carbaldehyde group on adjacent carbon atoms provides a platform for a variety of cyclization and condensation reactions.

The aldehyde functionality can readily react with a wide range of nucleophiles, while the amino group can participate in reactions to form new rings. This dual reactivity allows for the construction of diverse heterocyclic systems. For instance, related aminopyrimidine derivatives are known to be key intermediates in the synthesis of various fused heterocyclic compounds. rsc.org The strategic manipulation of these functional groups enables chemists to introduce molecular diversity and complexity, leading to the development of novel compounds with potential applications in medicinal chemistry and materials science. The reactivity of this scaffold is analogous to other functionalized pyrimidines, which are well-established as precursors for N-heterocyclic systems. rsc.org

Synthesis of Complex Fused Pyrimidine Systems

A significant application of this compound lies in its potential to serve as a key intermediate for the synthesis of fused pyrimidine systems. These bicyclic and polycyclic structures are of great interest due to their prevalence in pharmacologically active molecules. General synthetic strategies often involve the reaction of a functionalized pyrimidine with a reagent that can react with two of the pyrimidine's substituents to form a new, fused ring.

For example, a common approach to building fused systems is through a cyclocondensation reaction. In the case of this compound, the amino and aldehyde groups are perfectly positioned for a reaction with a molecule containing an active methylene (B1212753) group (a CH2 group flanked by electron-withdrawing groups) and another nucleophilic group. This can lead to the formation of a second ring fused to the pyrimidine core, such as a pyridopyrimidine. The synthesis of pyrimido[4,5-d]pyrimidines, for example, often utilizes aminopyrimidine precursors in multicomponent reactions.

The following table outlines representative examples of fused pyrimidine systems that can be conceptually synthesized from aminopyrimidine precursors, highlighting the versatility of this structural motif.

| Fused System | General Precursors | Potential Synthetic Strategy |

| Pyridopyrimidines | Aminopyrimidine-carbaldehyde, Active methylene compound | Condensation/Cyclization |

| Pteridines | Diaminopyrimidine, α-Dicarbonyl compound | Condensation/Cyclization |

| Pyrimido[4,5-d]pyrimidines | Aminouracil derivatives, Aldehydes, Amines | Multicomponent Reaction |

Strategies for Diversity-Oriented Synthesis (DOS) Utilizing the Carbaldehyde Moiety

Diversity-Oriented Synthesis (DOS) is a powerful strategy aimed at the efficient creation of structurally diverse small molecules for high-throughput screening and drug discovery. The aldehyde group of this compound is an excellent functional handle for DOS due to its wide range of accessible chemical transformations.

The carbaldehyde moiety can be readily subjected to a variety of reactions to introduce molecular diversity. For example:

Oxidation: The aldehyde can be oxidized to a carboxylic acid, which can then be converted to esters, amides, or other acid derivatives.

Reduction: Reduction of the aldehyde yields a primary alcohol, which can be further functionalized.

Condensation Reactions: The aldehyde can undergo condensation with a variety of carbon nucleophiles, such as enamines, enolates, and ylides (e.g., in the Wittig reaction), to form new carbon-carbon bonds and introduce a wide array of substituents.

Reductive Amination: Reaction with amines in the presence of a reducing agent can generate a diverse set of secondary and tertiary amines.

By applying these and other transformations in a systematic or combinatorial fashion, a large library of compounds with a common pyrimidine core but diverse peripheral functionality can be rapidly assembled. This approach allows for the exploration of a broad region of chemical space, increasing the probability of identifying molecules with desired biological activities. The principles of DOS have been successfully applied to other heterocyclic systems to generate libraries of potential therapeutic agents.

The following table summarizes some of the key transformations of the carbaldehyde group that are amenable to a DOS workflow.

| Reaction Type | Reagent(s) | Resulting Functional Group |

| Oxidation | KMnO4, H2O2 | Carboxylic Acid |

| Reduction | NaBH4, LiAlH4 | Primary Alcohol |

| Wittig Reaction | Phosphonium Ylide | Alkene |

| Knoevenagel Condensation | Active Methylene Compound | α,β-Unsaturated Carbonyl |

| Reductive Amination | Amine, NaBH3CN | Substituted Amine |

This strategic utilization of the carbaldehyde functionality positions this compound as a highly valuable scaffold for the generation of diverse chemical libraries in the pursuit of new bioactive molecules.

Future Research Directions and Challenges

Development of Novel Green Synthetic Methodologies

The synthesis of pyrimidine (B1678525) derivatives has traditionally relied on methods that often involve harsh conditions and the use of hazardous solvents and reagents. nih.govresearchgate.net The principles of green chemistry are now guiding the development of more sustainable alternatives. benthamdirect.comnih.govtandfonline.com Future research in the synthesis of 4-Amino-6-oxo-1H-pyrimidine-5-carbaldehyde and related structures will likely focus on several key areas:

One-Pot and Multicomponent Reactions: These approaches are inherently more efficient as they reduce the number of synthetic steps, minimize waste, and save time and resources. researchgate.net The development of novel multicomponent reactions for the direct synthesis of functionalized pyrimidines from simple precursors is a promising avenue.

Green Solvents and Catalysts: The replacement of volatile organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids is a major goal. benthamdirect.comnih.gov Furthermore, the use of heterogeneous catalysts, which can be easily recovered and reused, will be crucial. benthamdirect.com Research into the application of biocatalysts, such as enzymes, could also offer highly selective and environmentally benign synthetic routes.

Energy-Efficient Methods: Techniques like microwave irradiation and ultrasonication have shown promise in accelerating reaction rates and improving yields in the synthesis of pyrimidine derivatives, often under solvent-free conditions. nih.govtandfonline.com Further exploration of these and other energy-efficient technologies, such as mechanochemistry (grindstone chemistry), will be essential. researchgate.net

A recent review highlights various green synthetic techniques for pyrimidine derivatives, including ultrasound-assisted synthesis, visible light irradiation, and solvent-free and catalyst-free methods, all of which contribute to more sustainable and cost-effective production. nih.govresearchgate.net

Advanced Mechanistic Understanding of Pyrimidine Carbaldehyde Reactions

A deeper understanding of the reaction mechanisms governing the formation and transformation of pyrimidine carbaldehydes is fundamental to designing more efficient and selective synthetic protocols. While experimental studies provide valuable data, computational chemistry offers powerful tools to elucidate complex reaction pathways.

Theoretical investigations, such as those employing density-functional theory (DFT), can be used to model reaction intermediates and transition states, providing insights into the energetics and kinetics of different mechanistic pathways. nih.govmdpi.com For instance, a theoretical study on the formation of pyrido[2,3-d]pyrimidines detailed the mechanism through steps of Knoevenagel condensation, Michael addition, and cyclization. nih.govnih.gov Such computational studies can help identify the rate-determining step and guide the selection of optimal reaction conditions and catalysts. nih.govnih.gov

Future research will likely involve a synergistic approach, combining experimental kinetic studies with high-level computational modeling to unravel the intricate details of pyrimidine carbaldehyde reactions. This includes understanding the role of tautomerism, the influence of substituents on reactivity, and the precise mechanism of action of various catalysts. mdpi.comnih.gov

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic synthesis. preprints.orgresearchgate.net These technologies can analyze vast datasets of chemical reactions to identify patterns and predict outcomes with increasing accuracy. mit.edunih.govacs.org

For the synthesis of this compound and its derivatives, AI and ML can be applied in several ways:

Retrosynthetic Analysis: AI-powered tools can propose novel and efficient synthetic routes by working backward from the target molecule. preprints.org

Reaction Outcome Prediction: Machine learning models can be trained on existing reaction data to predict the major product, yield, and optimal reaction conditions for a given set of reactants and reagents. mit.edunih.govacs.org This can significantly reduce the number of trial-and-error experiments required.

De Novo Design: Generative models can design entirely new molecules with desired properties, which can then be synthesized.

Recent studies have demonstrated the potential of machine learning in predicting the properties and activities of pyrimidine derivatives. researchgate.netresearchgate.net For example, ML models have been used to predict the corrosion inhibition efficiencies of pyrimidine derivatives and the anti-inflammatory activity of a series of pyrimidines. researchgate.netresearchgate.net The application of these computational tools to the design and synthesis of complex pyrimidine-based molecules holds immense promise for accelerating drug discovery and materials science. preprints.orgnih.govresearchgate.net

Table 1: Compound Names Mentioned in the Article

| Compound Name |

| This compound |

| Pyrimidine |

| Pyrido[2,3-d]pyrimidine |

Table 2: Key Research Directions and Methodologies

| Research Direction | Methodologies |

| Green Synthetic Methodologies | One-pot reactions, multicomponent reactions, use of green solvents (e.g., water), heterogeneous catalysis, microwave and ultrasonic synthesis. |

| Advanced Mechanistic Understanding | Density-functional theory (DFT) calculations, kinetic studies, computational modeling of reaction pathways. |

| AI and Machine Learning Integration | Retrosynthetic analysis, reaction outcome prediction, de novo design of molecules, analysis of structure-activity relationships. |

Q & A

Q. What are the standard synthetic routes for 4-Amino-6-oxo-1H-pyrimidine-5-carbaldehyde, and how are intermediates optimized?

The compound is typically synthesized via aminolysis of 2-methylthio/benzylthio pyrimidine precursors under reflux with amines (e.g., cyclohexylamine), followed by acidification and crystallization . Yield optimization involves adjusting amine equivalents, solvent polarity, and reaction time. For example, heating 2-methylthiopyrimidines with amines (5 mL, 5.0 mmol) overnight improves substitution efficiency . Intermediate purity is monitored via TLC or HPLC to ensure minimal byproduct formation.

Q. How is structural characterization performed for this compound and its derivatives?

Structural elucidation relies on multi-spectroscopic techniques:

- NMR : - and -NMR identify substituent positions and ring proton environments (e.g., aldehydic proton at δ 9.8–10.2 ppm) .

- X-ray crystallography : Resolves stereochemical ambiguities, as seen in studies of pyrimidine-5-carbaldehyde derivatives .

- IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1680 cm) .

Q. What are the key functional groups influencing its reactivity in medicinal chemistry applications?

The aldehyde (-CHO) at position 5 and amino (-NH) group at position 4 drive reactivity. The aldehyde participates in nucleophilic additions (e.g., Schiff base formation), while the amino group enables hydrogen bonding in enzyme inhibition studies . Comparative studies with analogs (e.g., 4-amino-2-methylpyrimidine-5-carbonitrile) highlight the aldehyde’s role in enhancing antifungal activity .

Q. What common derivatives are synthesized from this compound, and what are their applications?

Derivatives include:

- Carboxamides : Synthesized via condensation with amines, showing antifungal activity against Candida spp. .

- Thioether analogs : Prepared by substituting the oxo group with thiols, improving metabolic stability .

- Cyano derivatives : Used as intermediates in heterocyclic expansions (e.g., triazolo-pyrimidines) .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing substituted pyrimidines be addressed?

Regioselectivity is controlled by:

- Steric and electronic effects : Bulky amines (e.g., cyclohexylamine) favor substitution at less hindered positions .

- Catalytic systems : Lewis acids (e.g., ZnCl) direct electrophilic substitution patterns .

- Computational modeling : DFT calculations predict favorable transition states for specific substitution pathways .

Q. What strategies resolve contradictions in spectroscopic data for pyrimidine derivatives?

Discrepancies (e.g., unexpected -NMR shifts) are resolved by:

- Multi-method validation : Cross-referencing NMR, IR, and mass spectrometry data .

- Dynamic NMR studies : Identifying tautomeric forms or conformational changes .

- Single-crystal analysis : Resolving ambiguities in proton environments via X-ray diffraction .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- DFT calculations : Map electrostatic potentials to identify nucleophilic/electrophilic sites .

- MD simulations : Model solvent effects on reaction pathways (e.g., polar aprotic solvents stabilizing transition states) .

- Docking studies : Predict binding affinities for biological targets (e.g., fungal cytochrome P450 enzymes) .

Q. What experimental designs optimize yield in multi-step syntheses involving this compound?

- DoE (Design of Experiments) : Statistically optimize parameters (temperature, catalyst loading) .

- In-situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation .

- Flow chemistry : Enhance reproducibility in scale-up by minimizing batch variability .

Q. How are stereochemical outcomes controlled in derivatives with chiral centers?

Q. What mechanistic insights explain unexpected byproducts in aminolysis reactions?

Competing pathways include:

- Nucleophilic aromatic substitution (SAr) : Dominant under basic conditions .

- Radical intermediates : Observed in photo-initiated reactions, leading to dimerization byproducts .

- Tautomerization : Keto-enol shifts in the pyrimidine ring alter reactivity, necessitating pH control .

Methodological Notes

- Contradiction management : Conflicting biological activity data (e.g., antifungal IC variations) are addressed by standardizing assay protocols (e.g., CLSI guidelines) .

- Advanced analytics : LC-MS/MS quantifies trace impurities, while HRMS confirms molecular formulae .

- Safety protocols : Follow institutional guidelines for handling aldehydes (e.g., PPE, fume hoods) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.